4-Ethyl-1-methyl-2-nitroimidazole is a heterocyclic organic compound that belongs to the imidazole family. Characterized by its five-membered ring structure containing two nitrogen atoms at non-adjacent positions, this compound has garnered attention due to its potential applications in pharmaceuticals and chemical synthesis. The presence of an ethyl group at position 4, a methyl group at position 1, and a nitro group at position 2 contributes to its unique chemical properties and reactivity.
4-Ethyl-1-methyl-2-nitroimidazole is classified as a nitroimidazole derivative. It is identified by the Chemical Abstracts Service number 23585-79-7 and has a molecular formula of C6H9N3O2, with a molecular weight of approximately 155.15 g/mol . This compound is primarily sourced from chemical suppliers and used in various research and industrial applications.
The synthesis of 4-Ethyl-1-methyl-2-nitroimidazole can be achieved through several methods, with one common approach being the nitration of 4-Ethyl-1-methylimidazole using a mixture of nitric acid and sulfuric acid. This method allows for the introduction of the nitro group at the desired position on the imidazole ring.
The molecular structure of 4-Ethyl-1-methyl-2-nitroimidazole consists of a five-membered imidazole ring with specific substituents:
Property | Value |
---|---|
Molecular Formula | C6H9N3O2 |
Molecular Weight | 155.15 g/mol |
InChI | InChI=1S/C6H9N3O2/c1-3-5-4-8(2)6(7-5)9(10)11/h4H,3H2,1-2H3 |
InChI Key | JHUPSALKEOYJJF-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CN(C(=N1)N+[O-])C |
4-Ethyl-1-methyl-2-nitroimidazole can undergo various chemical reactions:
The mechanism of action for 4-Ethyl-1-methyl-2-nitroimidazole involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that covalently bind to DNA, leading to DNA damage and cell death. This mechanism is similar to that observed in other nitroimidazoles known for their antimicrobial and antiprotozoal activities .
The physical properties of 4-Ethyl-1-methyl-2-nitroimidazole include:
Key chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
These properties are critical for understanding the compound's behavior in various environments and applications.
4-Ethyl-1-methyl-2-nitroimidazole has several scientific applications, including:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1